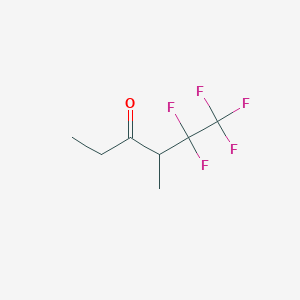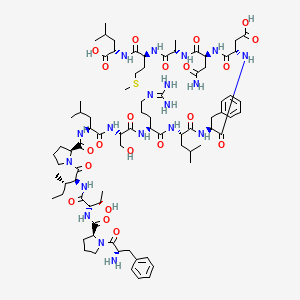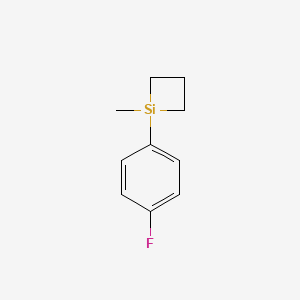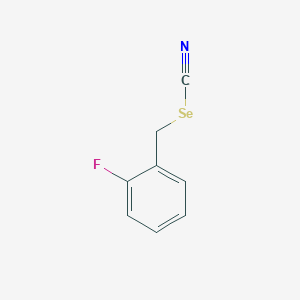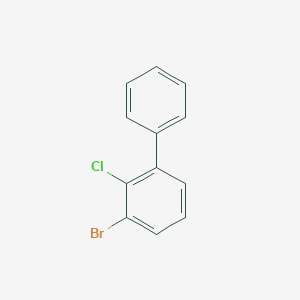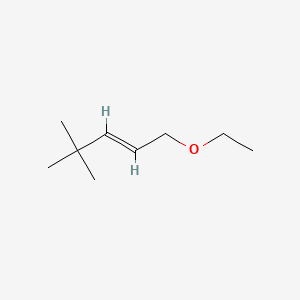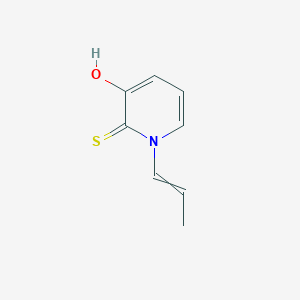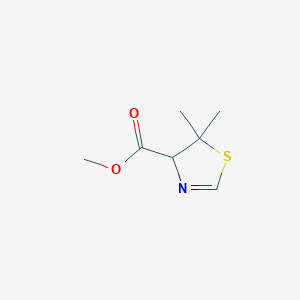
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester can be achieved through various methods. One common approach involves the reaction of 4-methylthiazole with appropriate reagents to introduce the carboxylic acid and ester functional groups . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may enhance the transcription of genes encoding xenobiotic metabolizing enzymes by binding to the xenobiotic-responsive element (XRE) and forming a heterodimer with the aryl hydrocarbon nuclear translocator .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Thiazolecarboxylic acid, 4,5-dihydro-5,5-dimethyl-, methyl ester include:
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-[(2-hydroxyphenyl)amino]-5,5-dimethyl- .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and functional groups, which confer unique chemical and biological properties. Its methyl ester group, for instance, can influence its reactivity and solubility, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
58134-39-7 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h4-5H,1-3H3 |
InChI Key |
VWQLRNGOMMVLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=CS1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


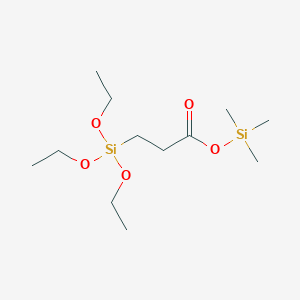
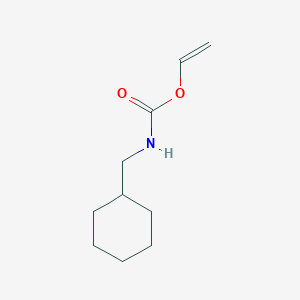
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
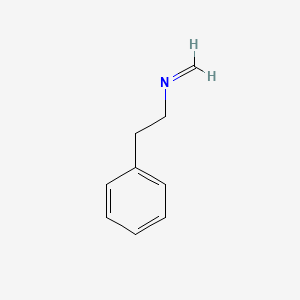
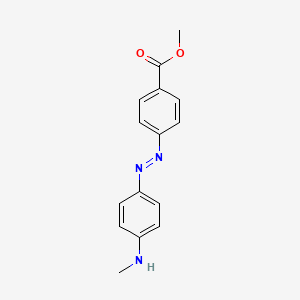
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
